ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis may include:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Xanthene-9-carboxamido Group: This step may involve the coupling of a xanthene derivative with the thieno[3,4-d]pyridazine core, using reagents such as coupling agents and bases.
Addition of the Ethyl Ester Group: The final step typically involves esterification, where the ethyl group is introduced to the compound using reagents like ethyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its properties and applications.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It may be used in the development of new industrial chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Xanthene Derivatives: These compounds share the xanthene core structure and may have similar biological activities.
Thieno[3,4-d]pyridazine Derivatives: Compounds with this core structure may exhibit similar chemical reactivity and applications.
Fluorophenyl Derivatives: These compounds contain the fluorophenyl group and may have comparable properties and uses.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and applications not found in other compounds.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20FN3O5S/c1-2-37-29(36)25-20-15-39-27(24(20)28(35)33(32-25)17-13-11-16(30)12-14-17)31-26(34)23-18-7-3-5-9-21(18)38-22-10-6-4-8-19(22)23/h3-15,23H,2H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBOVYHHXIARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.